2-[(1-Ethylpropyl)amino]ethanol
Overview
Description
2-[(1-Ethylpropyl)amino]ethanol is a chemical compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is an amino alcohol, characterized by the presence of both an amine group and a hydroxyl group in its structure. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylpropyl)amino]ethanol typically involves the reaction of 1-ethylpropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_2\text{H}_4\text{O} + \text{C}5\text{H}{13}\text{N} \rightarrow \text{C}7\text{H}{17}\text{NO} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylpropyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(1-Ethylpropyl)amino]acetaldehyde.
Reduction: Formation of 2-[(1-Ethylpropyl)amino]ethane.
Substitution: Formation of 2-[(1-Ethylpropyl)amino]ethyl chloride.
Scientific Research Applications
2-[(1-Ethylpropyl)amino]ethanol is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylpropyl)amino]ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The hydroxyl and amine groups in the molecule allow it to form hydrogen bonds and ionic interactions with its targets, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler amino alcohol with the formula C2H7NO.
2-Aminoethanol: Another amino alcohol with a similar structure but without the ethylpropyl group.
Uniqueness
2-[(1-Ethylpropyl)amino]ethanol is unique due to the presence of the 1-ethylpropyl group, which imparts distinct chemical properties and reactivity compared to simpler amino alcohols. This structural difference makes it a valuable compound in specific research and industrial applications .
Biological Activity
Overview
2-[(1-Ethylpropyl)amino]ethanol, with the molecular formula CHNO and a molecular weight of 131.22 g/mol, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in research, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound functions as a ligand, binding to specific proteins and enzymes which modulate their activities. Key features that facilitate these interactions include:
- Hydroxyl Group : Enables hydrogen bonding.
- Amine Group : Allows for ionic interactions.
These interactions influence several biochemical pathways, making the compound significant in both biological and medicinal chemistry contexts.
Applications in Scientific Research
This compound is utilized across various fields:
- Biochemistry : Investigated for its role in enzyme reactions and metabolic pathways.
- Pharmacology : Explored for potential therapeutic applications, including drug development.
- Industrial Chemistry : Used as a building block in the synthesis of more complex molecules and surfactants .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Modulation | Acts as a ligand influencing enzyme activity | , |
Antimicrobial | Exhibits potential antimicrobial properties | |
Anti-inflammatory | Investigated for its anti-inflammatory effects | |
Neuroprotective | Potential role in neuroprotection against neurodegeneration |
Case Study 1: Enzyme Interaction
A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was shown to enhance the activity of certain enzymes, suggesting its potential as a biochemical modulator. The findings indicated that the hydroxyl group plays a crucial role in binding affinity.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against various bacterial strains. The compound's structure was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis. This study highlights its potential application in developing new antimicrobial agents.
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
Ethanolamine | CHNO | Simpler structure, less reactivity |
2-Aminoethanol | CHNO | Lacks ethylpropyl group |
This compound | CHNO | Enhanced biological activity due to unique side chain |
The presence of the ethylpropyl group in this compound distinguishes it from simpler amino alcohols, providing enhanced reactivity and specificity in biological applications .
Properties
IUPAC Name |
2-(pentan-3-ylamino)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(4-2)8-5-6-9/h7-9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNDOBCWQCFOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288551 | |
Record name | 2-[(1-ethylpropyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-25-9 | |
Record name | NSC56574 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-ethylpropyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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